molecular formula C14H7BrFNO2S B13452806 4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid

Cat. No.: B13452806
M. Wt: 352.18 g/mol
InChI Key: QQQZCWYQOLPXKC-UHFFFAOYSA-N
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Description

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid is a halogenated benzoic acid derivative featuring a sulfanyl (-S-) linker connecting the benzoic acid core to a 4-cyano-2-fluorophenyl substituent.

Properties

Molecular Formula

C14H7BrFNO2S

Molecular Weight

352.18 g/mol

IUPAC Name

4-bromo-2-(4-cyano-2-fluorophenyl)sulfanylbenzoic acid

InChI

InChI=1S/C14H7BrFNO2S/c15-9-2-3-10(14(18)19)13(6-9)20-12-4-1-8(7-17)5-11(12)16/h1-6H,(H,18,19)

InChI Key

QQQZCWYQOLPXKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)F)SC2=C(C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Nucleophiles like sodium hydroxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Several structurally related compounds are discussed in the evidence, differing primarily in substituents, linker groups, and functional moieties:

Compound Name Key Structural Features Biological/Functional Relevance Reference
4-{5-[(2-Bromobenzyl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid () Tetrazole ring, sulfanyl linker, bromophenyl group PPARγ ligand candidate; glucose-lowering potential
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid monohydrate () Sulfonamide (-SO₂NH-) linker, bromophenyl group, phenylacetic acid core Ligand in complexation studies
4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid () Sulfonamide linker, methoxy and bromo substituents No direct biological data reported
4-[(4-Bromophenyl)sulfonyl]benzoic acid derivatives () Sulfonyl (-SO₂-) linker, bromophenyl group Spectroscopic characterization focus

Key Observations :

  • Linker Type : Sulfanyl (-S-) and sulfonamide (-SO₂NH-) groups (e.g., ) modulate electronic properties and hydrogen-bonding capacity. Sulfanyl linkers may enhance membrane permeability compared to bulkier sulfonamides .
  • Substituent Effects : Electron-withdrawing groups (e.g., Br, CN, F) increase acidity of the benzoic acid moiety, influencing solubility and interaction with biological targets (e.g., PPARγ in ).
  • Ring Systems : Tetrazole-containing analogues () exhibit distinct conformational flexibility and π-π stacking interactions, critical for receptor binding .

Physicochemical Properties

  • Solubility and Extraction: Benzoic acid derivatives with bromine and sulfonyl/sulfanyl groups (e.g., ) show moderate hydrophobicity. Benzoic acid itself has a high distribution coefficient (m) in emulsion liquid membranes, enabling rapid extraction . The cyano and fluorine substituents in the target compound likely reduce aqueous solubility compared to unsubstituted analogues.
  • Crystallinity : Sulfanyl-linked compounds () form stable crystals via intermolecular hydrogen bonds (O–H⋯N, C–H⋯O) and π-π stacking, with dihedral angles between aromatic rings influencing packing efficiency (e.g., 45.97° and 75.41° in ) .

Biological Activity

4-Bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid (CAS No. 1545531-96-1) is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

The synthesis of 4-bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid typically involves multi-step organic reactions, predominantly using the Suzuki-Miyaura coupling reaction. This method allows for the introduction of various substituents, enhancing the compound's chemical reactivity and versatility in synthetic chemistry.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings:

Antimicrobial Activity

Research indicates that 4-bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid exhibits significant antimicrobial properties against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

The mechanism of action appears to involve the inhibition of protein synthesis pathways, leading to bactericidal effects . Additionally, the compound demonstrates moderate-to-good antibiofilm activity, particularly against MRSA and Staphylococcus epidermidis, suggesting its potential in treating biofilm-associated infections .

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. The mechanism is believed to involve apoptosis induction through mitochondrial pathways and cell cycle arrest at the G1 phase.

Cancer Cell Line IC50 (μM)
HeLa (cervical cancer)10 - 20
MCF-7 (breast cancer)15 - 30

These findings highlight its potential as a lead compound in anticancer drug development .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in managing inflammatory diseases .

Case Studies

Several case studies have investigated the biological activity of related compounds or derivatives:

  • Study on Antimicrobial Efficacy : A study focused on derivatives of benzoic acid showed that modifications similar to those in 4-bromo-2-[(4-cyano-2-fluorophenyl)sulfanyl]benzoic acid enhanced antibacterial efficacy against Gram-positive bacteria.
  • Antitumor Activity Investigation : Another research project evaluated a series of halogenated benzoic acids for their cytotoxic effects on cancer cells, establishing a correlation between halogen substitution and increased potency.

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